molecular formula C13H17NO2 B1625534 1-{4-[(Piperidin-4-yl)oxy]phenyl}ethan-1-one CAS No. 97840-07-8

1-{4-[(Piperidin-4-yl)oxy]phenyl}ethan-1-one

Cat. No. B1625534
CAS RN: 97840-07-8
M. Wt: 219.28 g/mol
InChI Key: VIQQHIFMUUEXLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04518713

Procedure details

A solution of 4-(4-acetylphenoxy)piperidine (liberated from 15.0 g, 48.5 mmol, of the oxalate), 7.45 g of potassium hydroxide, 5.39 ml of 85% hydrazine hydrate and 54 ml of triethyleneglycol was stirred at reflux for 1 hour. The mixture was then cooled to room temperature and the flask fitted with a distillation apparatus. The temperature was then raised to 190°-195° and water removed by distillation. The mixture was stirred at 190°-195° for 3 hours and the mixture allowed to cool to room temperature. The mixture was diluted with water, extracted twice with ether and with 1N HCl, made basic with saturated sodium carbonate, extracted with ether and dried over potassium carbonate. Filtration followed by evaporation of the solvent provided an oil. Kugelrohr distillation at 114°-116°/1 mm provided 3.84 g (18.7 mmol, 38.6%) of 4-(4-ethylphenoxy)piperidine, m.p. 37-41.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.45 g
Type
reactant
Reaction Step Three
Quantity
5.39 mL
Type
reactant
Reaction Step Four
Quantity
54 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:16]=[CH:15][C:7]([O:8][CH:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)=[CH:6][CH:5]=1)(=O)[CH3:2].C([O-])(=O)C([O-])=O.[OH-].[K+].O.NN.C(O)COCCOCCO>>[CH2:1]([C:4]1[CH:16]=[CH:15][C:7]([O:8][CH:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)=[CH:6][CH:5]=1)[CH3:2] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CC=C(OC2CCNCC2)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)[O-])(=O)[O-]
Step Three
Name
Quantity
7.45 g
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
5.39 mL
Type
reactant
Smiles
O.NN
Step Five
Name
Quantity
54 mL
Type
reactant
Smiles
C(COCCOCCO)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the flask fitted with a distillation apparatus
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was then raised to 190°-195°
CUSTOM
Type
CUSTOM
Details
water removed by distillation
STIRRING
Type
STIRRING
Details
The mixture was stirred at 190°-195° for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
ADDITION
Type
ADDITION
Details
The mixture was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ether and with 1N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over potassium carbonate
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
followed by evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
provided an oil
DISTILLATION
Type
DISTILLATION
Details
Kugelrohr distillation at 114°-116°/1 mm

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC=C(OC2CCNCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 18.7 mmol
AMOUNT: MASS 3.84 g
YIELD: PERCENTYIELD 38.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.